

Spectroscopic Profile of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N</i> -(4-Aminophenyl)-4-methylbenzenesulfonamide
Cat. No.:	B1331136

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** (CAS No: 6380-08-1). Due to the limited availability of a complete, publicly accessible dataset, this guide combines available information with predicted spectroscopic values based on analogous structures. This document is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3450-3350	Strong, Broad	N-H stretch (asymmetric and symmetric, -NH ₂)
~3250	Medium	N-H stretch (-SO ₂ NH-)
~3100-3000	Medium	Aromatic C-H stretch
~1620-1580	Strong	N-H bend (-NH ₂) and Aromatic C=C stretch
~1500	Strong	Aromatic C=C stretch
~1340-1310	Strong	Asymmetric SO ₂ stretch
~1170-1150	Strong	Symmetric SO ₂ stretch
~900	Medium	S-N stretch
~830	Strong	p-disubstituted benzene C-H bend

Note: These are predicted values based on typical vibrational frequencies for sulfonamides and aromatic amines. Actual values may vary.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.60	Doublet	2H	Aromatic H (ortho to -SO ₂)
~7.25	Doublet	2H	Aromatic H (meta to -SO ₂)
~6.85	Doublet	2H	Aromatic H (ortho to -NH ₂)
~6.60	Doublet	2H	Aromatic H (meta to -NH ₂)
~5.50	Broad Singlet	2H	-NH ₂
~9.80	Singlet	1H	-SO ₂ NH-
~2.35	Singlet	3H	-CH ₃

Solvent: DMSO-d₆. These are predicted chemical shifts. A ¹H NMR spectrum is reported to be available from Sigma-Aldrich, but the specific data is not publicly available.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~145.0	Aromatic C (para to $-\text{NH}_2$)
~143.0	Aromatic C (para to $-\text{CH}_3$)
~138.0	Aromatic C (ipso to $-\text{SO}_2$)
~129.5	Aromatic C (meta to $-\text{CH}_3$)
~127.0	Aromatic C (ortho to $-\text{SO}_2$)
~125.0	Aromatic C (ipso to $-\text{NH}$)
~122.0	Aromatic C (ortho to $-\text{NH}_2$)
~114.0	Aromatic C (meta to $-\text{NH}_2$)
~21.0	$-\text{CH}_3$

Solvent: DMSO-d₆. These are predicted chemical shifts based on analogous structures.

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z	Relative Intensity (%)	Assignment
262	High	$[\text{M}]^+$ (Molecular Ion)
172	Medium	$[\text{M} - \text{C}_6\text{H}_5\text{NH}]^+$
155	High	$[\text{CH}_3\text{C}_6\text{H}_4\text{SO}_2]^+$
107	Medium	$[\text{NH}_2\text{C}_6\text{H}_4\text{NH}]^+$
91	High	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)

Ionization Mode: Electron Ionization (EI). Fragmentation patterns are predicted.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**.

Synthesis Protocol

A reported synthesis of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** involves the reaction of p-toluenesulfonyl chloride with p-phenylenediamine.

Materials:

- p-Toluenesulfonyl chloride
- p-Phenylenediamine
- Distilled water
- Sodium carbonate solution (e.g., 1 M)
- Methanol (for recrystallization)

Procedure:

- Dissolve p-phenylenediamine in distilled water in a round-bottom flask equipped with a magnetic stirrer.
- Slowly add p-toluenesulfonyl chloride to the stirring solution at room temperature.
- Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a sodium carbonate solution.
- Continue stirring the reaction mixture for several hours until the reaction is complete (monitoring by TLC is recommended).
- Collect the resulting precipitate by vacuum filtration.
- Wash the precipitate thoroughly with distilled water to remove any unreacted starting materials and salts.
- Dry the crude product in a desiccator or a vacuum oven.
- Recrystallize the crude product from a suitable solvent, such as methanol, to obtain purified crystals of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**.

Spectroscopic Analysis Protocols

Instrumentation:

- Fourier Transform Infrared (FT-IR) Spectrometer

Sample Preparation (KBr Pellet Method):

- Grind a small amount of the dried sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

- Record the spectrum over a range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.

Instrumentation:

- NMR Spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in an NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition for ^1H NMR:

- Tune and shim the spectrometer for the specific sample and solvent.

- Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and reference the chemical shifts to TMS (0.00 ppm).

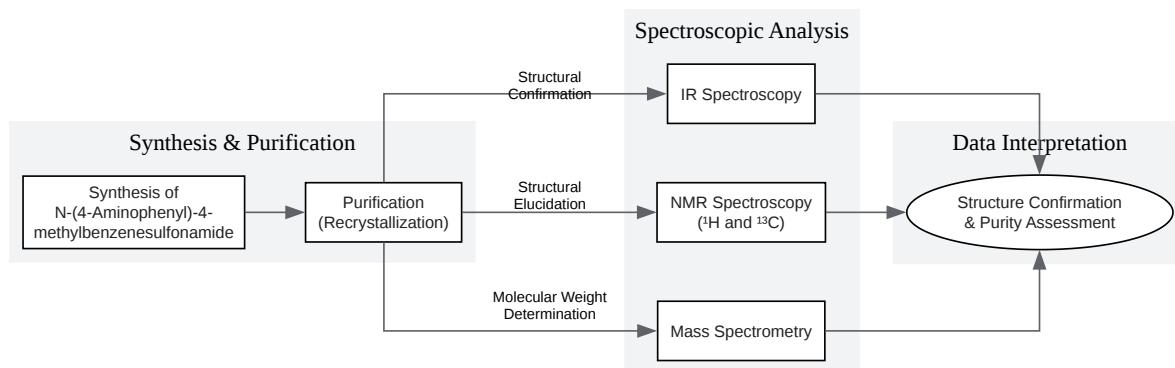
Data Acquisition for ^{13}C NMR:

- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- A larger number of scans will likely be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Process the data similarly to the ^1H NMR spectrum.

Instrumentation:

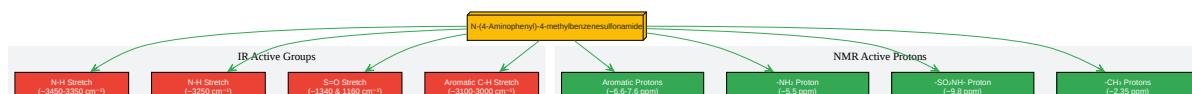
- Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation (for EI):


- Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
- Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).

Data Acquisition:

- Set the ionization energy (typically 70 eV for EI).
- Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.


Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.

[Click to download full resolution via product page](#)

Caption: Correlation of functional groups with spectroscopic signals.

- To cite this document: BenchChem. [Spectroscopic Profile of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1331136#spectroscopic-data-for-n-4-aminophenyl-4-methylbenzenesulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com